molecular formula C4H10 B101102 1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane CAS No. 19170-96-8

1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane

Cat. No. B101102
CAS RN: 19170-96-8
M. Wt: 68.18 g/mol
InChI Key: NNPPMTNAJDCUHE-LSURFNHSSA-N
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Description

“1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane” is a chemical compound with the molecular formula C4D10 . It is listed under the CAS Registry Number 19170-96-8 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] . This indicates that the compound is a propane molecule where all the hydrogen atoms have been replaced by deuterium.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 68.18 . It has a solubility of 175.1 mg/L in water at 25 ºC . Its density is calculated to be approximately 0.6±0.1 g/cm^3 . The compound has a melting point of -132.55 ºC and a boiling point of 3.21 ºC at 760 mmHg .

Scientific Research Applications

Density, Surface Tension, and Kinematic Viscosity

Research involving similar hydrofluoroethers, like HFE-7000, HFE-7100, and others, focused on studying their liquid density, liquid kinematic viscosity, and surface tension under varying temperatures. This research is important for understanding the physical properties of these compounds under different conditions, which can be crucial in various industrial and scientific applications (Rausch et al., 2015).

Metastable Ions in Mass Spectra

The study of metastable transitions in deuterated propanes, including 1,1,1,2,3,3,3-heptadeuteropropane, has provided insights into the fragmentation mechanisms of these molecules. This research is significant for understanding the isotope effects and the behavior of ions in mass spectrometry, a key technique in analytical chemistry (Ottinger, 1967).

Thermal Activation of Propyl Groups on Catalyst Surfaces

Investigations into the thermal chemistry of propyl moieties, including studies on 1,1,1,2,3,3,3-heptadeuteropropane, on catalyst surfaces like Pt(111) have provided valuable information on the reactions and pathways involved in industrial catalysis processes (Chrysostomou, French, & Zaera, 2000).

H/D Isotope Exchange and Skeletal Rearrangement Reactions

The regioselectivity of hydrogen/deuterium exchange reactions of propane on various catalysts, including studies with deuterated propanes, has significant implications for understanding catalytic processes and the behavior of these molecules under different reaction conditions (Haouas, Walspurger, & Sommer, 2003).

Initial Stages of Propane Activation over Catalysts

Research on the early stages of propane activation over catalysts, utilizing deuterated propane, provides critical insights into the formation of intermediate species and the mechanisms of reactions crucial in the field of catalysis (Kolyagin et al., 2006).

Safety And Hazards

The compound is classified under hazard statements H220 and H280 . This indicates that it is extremely flammable and may cause harm if inhaled. Precautionary measures include storing the compound in a well-ventilated place and protecting it from sunlight .

properties

IUPAC Name

1,1,1,2,3,3,3-heptadeuterio-2-(trideuteriomethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i1D3,2D3,3D3,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPPMTNAJDCUHE-LSURFNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

68.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane

CAS RN

19170-96-8
Record name 19170-96-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane
Reactant of Route 2
1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane
Reactant of Route 3
1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane
Reactant of Route 4
1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane
Reactant of Route 5
1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane
Reactant of Route 6
1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane

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